

Comprehensive Guide: Efficacy and Application of OXA-06 Dihydrochloride[1]

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Compound of Interest

Compound Name: OXA 06 dihydrochloride

Cat. No.: B1191921

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Executive Summary

OXA-06 dihydrochloride (OXA-06 HCl) is a high-potency, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] With an IC₅₀ of approximately 10 nM, it exhibits significantly higher potency than historical standards like Y-27632 or Fasudil.[1]

This guide evaluates the efficacy of OXA-06 as a precision tool for interrogating cytoskeletal dynamics, specifically in the context of Non-Small Cell Lung Cancer (NSCLC) metastasis and anchorage-independent growth.[1] It provides validated protocols for assessing ROCK inhibition and contrasts OXA-06 with alternative pharmacological agents.[1]

Part 1: Compound Profile & Mechanism of Action

Chemical Identity[1][2][3][4][5]

- IUPAC Name: 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride[2]
- CAS Number: 1825455-91-1 (HCl salt)[2][3]

- Molecular Weight: 404.31 g/mol [1][2][3][4]
- Solubility: Soluble in DMSO (up to 100 mM) and Water (up to 20 mM).[1]

Mechanistic Pathway

OXA-06 functions by competitively binding to the ATP pocket of the ROCK kinase domain.[1][3][4] ROCK is a central effector of the small GTPase RhoA.[1] Upon activation, ROCK phosphorylates downstream targets that regulate actin cytoskeleton organization, cell contractility, and motility.[1]

Key Biomarkers of Efficacy:

- MYPT1 (Myosin Phosphatase Target Subunit 1): ROCK phosphorylates MYPT1, inhibiting myosin light chain phosphatase (MLCP).[1] OXA-06 treatment decreases p-MYPT1, leading to myosin relaxation.[1]
- Cofilin: ROCK activates LIMK, which phosphorylates (inactivates) Cofilin.[1] OXA-06 treatment decreases p-Cofilin, restoring actin severing activity and turnover.[1]

Visualization: Rho/ROCK Signaling & OXA-06 Intervention



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Caption: Figure 1. Mechanism of Action. OXA-06 blocks ROCK-mediated phosphorylation of MYPT1 and LIMK/Cofilin, disrupting the actin dynamics required for cell migration.[1]

Part 2: Comparative Efficacy Analysis

OXA-06 is often compared to Y-27632 (the historical standard) and Fasudil (clinical standard). The table below highlights why OXA-06 is preferred for assays requiring high potency or where off-target effects of high-dose Y-27632 are a concern.

Table 1: Performance Comparison of ROCK Inhibitors

Feature	OXA-06 HCl	Y-27632	Fasudil (HA-1077)
Primary Target	ROCK1 / ROCK2	ROCK1 / ROCK2	ROCK / PKA / PKC
Potency (IC50)	~10 nM	140–800 nM	~1.9 μM
Selectivity	High	Moderate (Inhibits PRK2 at high conc.)	Low (Inhibits PKA/PKC)
Primary Use	Metastasis/Invasion Assays	General Cytoskeleton Research	Clinical Vasodilator
Cellular Effect	Blocks anchorage-independent growth	Blocks stress fiber formation	Vasodilation
Apoptosis	No stimulation (Cytostatic)	No stimulation	Context dependent

Expert Insight: While Y-27632 is widely cited, its effective concentration in cell culture often ranges from 10–50 μM.[1] At these levels, off-target inhibition of kinases like PRK2 can confound results.[1] OXA-06 allows for effective ROCK suppression at nanomolar concentrations (e.g., 100–300 nM), significantly improving the specificity of the experimental readout.[1]

Part 3: Experimental Protocols

Protocol 1: Assessment of Anchorage-Independent Growth (Soft Agar Assay)

Rationale: ROCK activity is critical for cancer cells to survive and grow without matrix attachment (anoikis resistance).[1] This assay is the gold standard for validating OXA-06 efficacy in cancer models (e.g., NSCLC).[1]

Materials:

- NSCLC cells (e.g., A549 or H1299).[1]
- Low-melting point agarose.[1]

- 2X Culture Medium.
- OXA-06 dihydrochloride (Stock: 10 mM in DMSO).

Step-by-Step Workflow:

- Base Layer Preparation: Mix 1% agarose (melted/cooled to 40°C) with an equal volume of 2X medium. Pipette 1.5 mL into 6-well plates. Allow to solidify.
- Cell Suspension: Trypsinize cells and resuspend in 2X medium containing OXA-06 (Final conc: 0, 10, 100, 1000 nM) or Vehicle (DMSO).
- Top Layer: Mix cell suspension (1:1) with 0.7% agarose. Final agarose conc: 0.35%.[\[1\]](#)
- Plating: Overlay the base layer with the cell/agarose mixture.[\[1\]](#)
- Incubation: Incubate at 37°C, 5% CO₂ for 14–21 days. Feed cells twice weekly with fresh medium + OXA-06.[\[1\]](#)
- Quantification: Stain with 0.005% Crystal Violet. Count colonies >50 µm using an automated colony counter.

Validation Criteria: A dose-dependent reduction in colony number and size indicates successful ROCK inhibition.[\[1\]](#)

Protocol 2: Biomarker Validation via Western Blot

Rationale: To prove the observed phenotype is due to ROCK inhibition, you must demonstrate reduced phosphorylation of direct downstream targets.[\[1\]](#)

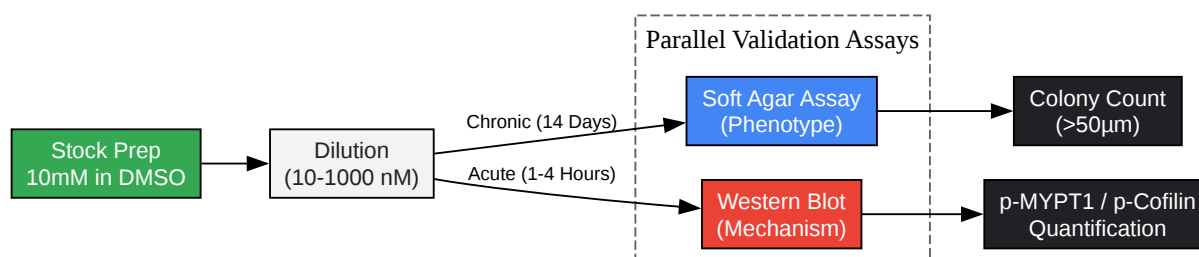
Target Antibodies:

- Primary: Anti-p-MYPT1 (Thr696 or Thr853) and Anti-p-Cofilin (Ser3).
- Loading Control: Total MYPT1, Total Cofilin, and GAPDH.[\[1\]](#)

Workflow:

- Treatment: Seed cells at 60% confluency. Treat with OXA-06 (100 nM – 1 μ M) for 1 to 4 hours. (Note: ROCK signaling changes are rapid; long incubations may trigger feedback loops).[1]
- Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma) to preserve phosphorylation states.
- Blotting: Perform standard SDS-PAGE.[1]
- Analysis:
 - Positive Result: Significant decrease in p-MYPT1/Total-MYPT1 ratio compared to DMSO control.[1]
 - Negative Control: Total protein levels should remain unchanged.

Visualization: Experimental Workflow



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Caption: Figure 2. Validation Workflow. Parallel assessment of phenotypic efficacy (Soft Agar) and molecular target engagement (Western Blot).

References

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